7-benzyl-1,3-dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-benzyl-1,3-dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a benzyl group, two methyl groups, and a 3-methylbutylamino group attached to a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-1,3-dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a purine derivative, such as 1,3-dimethylxanthine.
Benzylation: The purine derivative undergoes benzylation using benzyl chloride in the presence of a base like sodium hydride.
Alkylation: The benzylated product is then alkylated with 3-methylbutylamine under reflux conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-1,3-dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or amino groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new alkyl or aryl groups.
Scientific Research Applications
7-benzyl-1,3-dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-benzyl-1,3-dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-benzyl-1,3-dimethyl-8-(methylamino)-3,7-dihydro-1H-purine-2,6-dione
- 7-benzyl-1,3-dimethyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione
- 7-benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione
Uniqueness
What sets 7-benzyl-1,3-dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the 3-methylbutylamino group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C19H25N5O2 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
7-benzyl-1,3-dimethyl-8-(3-methylbutylamino)purine-2,6-dione |
InChI |
InChI=1S/C19H25N5O2/c1-13(2)10-11-20-18-21-16-15(17(25)23(4)19(26)22(16)3)24(18)12-14-8-6-5-7-9-14/h5-9,13H,10-12H2,1-4H3,(H,20,21) |
InChI Key |
NRVNZOXVVUBQTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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